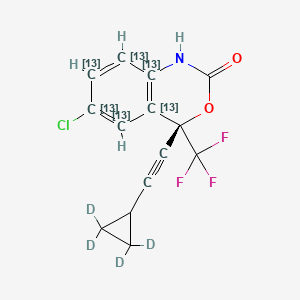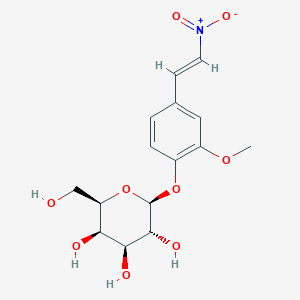
GLP-1 receptor agonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 8 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 8 may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 8 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the peptide for improved stability, bioavailability, or activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired modifications without degrading the peptide .
Major Products: The major products formed from these reactions are modified peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and other physiological processes. In medicine, it is being explored as a potential treatment for type 2 diabetes, obesity, and other metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of glucagon-like peptide-1 receptor agonist 8 involves its binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates a signaling cascade that includes the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release from alpha cells, and slows gastric emptying .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glucagon-like peptide-1 receptor agonist 8 include exenatide, liraglutide, dulaglutide, and semaglutide. These compounds also mimic the action of glucagon-like peptide-1 and are used in the treatment of type 2 diabetes and obesity .
Uniqueness: What sets glucagon-like peptide-1 receptor agonist 8 apart from these similar compounds is its specific amino acid sequence and modifications that may confer unique properties such as improved stability, bioavailability, or receptor binding affinity. These unique properties can make it more effective or suitable for certain therapeutic applications .
Properties
Molecular Formula |
C34H36ClFN6O4 |
|---|---|
Molecular Weight |
647.1 g/mol |
IUPAC Name |
azanium;2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1 |
InChI Key |
AUGMAIOIARDJIQ-MDYNBEAQSA-N |
Isomeric SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Canonical SMILES |
CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


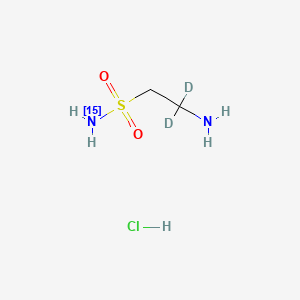
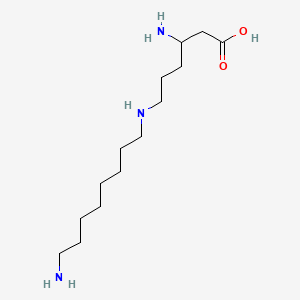

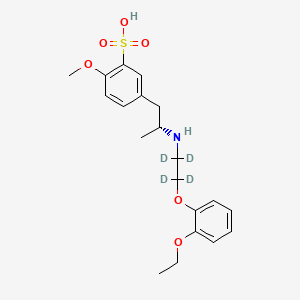
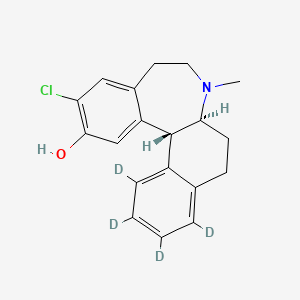
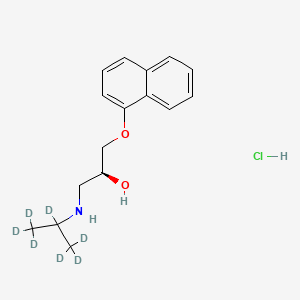
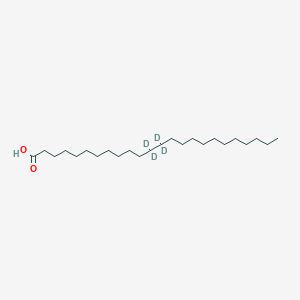
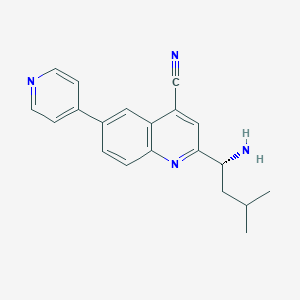
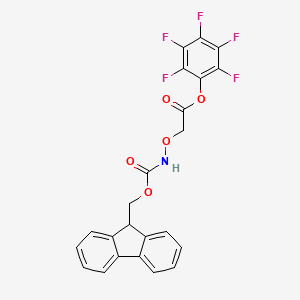
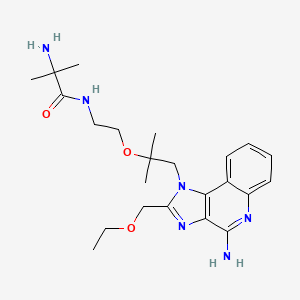
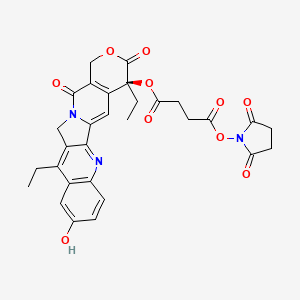
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
